molecular formula C24H18N2O4 B11575062 1-(3-hydroxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

1-(3-hydroxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11575062
M. Wt: 398.4 g/mol
InChI Key: QPXLJTAPLQGLJJ-UHFFFAOYSA-N
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Description

1-(3-hydroxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core fused with a pyridine ring and substituted with hydroxyphenyl and dimethyl groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

The synthesis of 1-(3-hydroxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multicomponent reactions. One efficient synthetic route involves the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions . This method allows for the practical synthesis of the compound with a broad range of substituents and enables easy isolation of the products by crystallization without the need for chromatography.

Chemical Reactions Analysis

1-(3-hydroxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, leading to the formation of alcohol derivatives.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-hydroxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-hydroxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

1-(3-hydroxyphenyl)-6,7-dimethyl-2-(pyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as pyrrolidine derivatives and chromeno-pyrrole analogs . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of hydroxyphenyl, dimethyl, and pyridine substituents, which confer distinct chemical reactivity and potential therapeutic applications.

Similar Compounds

  • Pyrrolidine derivatives
  • Chromeno-pyrrole analogs
  • Pyrrolizines
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones

Properties

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-6,7-dimethyl-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H18N2O4/c1-13-10-17-18(11-14(13)2)30-23-20(22(17)28)21(15-6-5-7-16(27)12-15)26(24(23)29)19-8-3-4-9-25-19/h3-12,21,27H,1-2H3

InChI Key

QPXLJTAPLQGLJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=CC=CC=N4)C5=CC(=CC=C5)O

Origin of Product

United States

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